LTB4 Antagonist 2 Exhibits an IC50 of 439 nM: Comparative Potency Ranking Among Major LTB4 Antagonists
LTB4 antagonist 2 (compound 24c) demonstrates an IC50 of 439 nM for LTB4 receptor antagonism in radioligand binding assays [1]. This places it at a distinct potency tier compared to other widely used LTB4 antagonists. CP-105696 exhibits an IC50 of 8.42 ± 0.26 nM in the same assay format (inhibition of [3H]LTB4 binding to human neutrophils) [2]. Etalocib (LY293111) displays a Ki of 25 nM [3]. BIIL-260 hydrochloride shows a Ki of 1.7 nM on isolated human neutrophil membranes .
| Evidence Dimension | LTB4 receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 439 nM |
| Comparator Or Baseline | CP-105696: IC50 = 8.42 ± 0.26 nM; Etalocib (LY293111): Ki = 25 nM; BIIL-260: Ki = 1.7 nM; LY255283: IC50 ≈ 100 nM |
| Quantified Difference | LTB4 antagonist 2 is ~52× less potent than CP-105696, ~17× less potent than Etalocib, and ~258× less potent than BIIL-260 in binding affinity metrics. |
| Conditions | Radioligand binding assays; for LTB4 antagonist 2: [3H]LTB4 binding inhibition at 0.1 and 10 μM [1]; for CP-105696: [3H]LTB4 (0.3 nM) binding to human neutrophils [2]; for Etalocib: [3H]LTB4 binding [3]; for BIIL-260: isolated human neutrophil cell membranes . |
Why This Matters
The ~50- to 250-fold lower potency of LTB4 antagonist 2 relative to high-affinity antagonists defines a distinct experimental window where partial or graded receptor blockade may be achieved without complete saturation, enabling studies of LTB4 signaling dynamics that high-potency compounds cannot address.
- [1] Bouissane L, et al. New and promising type of leukotriene B4 (LTB4) antagonists based on the 1,4-benzodioxine structure. Eur J Med Chem. 2023 Jun 5;254:115332. View Source
- [2] InvivoChem. CP-105696 product datasheet. View Source
- [3] MedChemExpress. Etalocib (LY293111) product page. View Source
